molecular formula C14H20ClN3O B14041376 (3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl

(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl

Cat. No.: B14041376
M. Wt: 281.78 g/mol
InChI Key: NRRLSXZODCEBBQ-JHEYCYPBSA-N
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Description

(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique hexahydroimidazo[4,5-C]pyridinone structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-methylimidazolidin-2-one: Shares a similar core structure but lacks the hexahydro component.

    1-Benzyl-3-methylpiperidin-2-one: Similar in structure but differs in the ring system.

Uniqueness

(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride is unique due to its specific hexahydroimidazo[4,5-C]pyridinone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of (3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

(3aR,7aS)-1-benzyl-3-methyl-3a,4,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-16-13-9-15-8-7-12(13)17(14(16)18)10-11-5-3-2-4-6-11;/h2-6,12-13,15H,7-10H2,1H3;1H/t12-,13+;/m0./s1

InChI Key

NRRLSXZODCEBBQ-JHEYCYPBSA-N

Isomeric SMILES

CN1[C@@H]2CNCC[C@@H]2N(C1=O)CC3=CC=CC=C3.Cl

Canonical SMILES

CN1C2CNCCC2N(C1=O)CC3=CC=CC=C3.Cl

Origin of Product

United States

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